Rollinone

Description

Properties

CAS No. |

92594-03-1 |

|---|---|

Molecular Formula |

C37H66O7 |

Molecular Weight |

622.9 g/mol |

IUPAC Name |

5-[11-hydroxy-11-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]undecyl]-3-(2-oxopropyl)oxolan-2-one |

InChI |

InChI=1S/C37H66O7/c1-3-4-5-6-7-11-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-9-8-10-13-16-19-30-27-29(26-28(2)38)37(41)42-30/h29-36,39-40H,3-27H2,1-2H3 |

InChI Key |

XXWGMJIUQNJXMV-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC3CC(C(=O)O3)CC(=O)C)O)O |

Canonical SMILES |

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC3CC(C(=O)O3)CC(=O)C)O)O |

Appearance |

Solid powder |

Other CAS No. |

189686-30-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Rollinone; |

Origin of Product |

United States |

Foundational & Exploratory

The Anticancer Mechanism of Royleanone: A Technical Guide for Researchers

For Immediate Release

Jiaxing, China - A comprehensive analysis of the diterpenoid Royleanone's mechanism of action in cancer cells reveals its potential as a promising candidate for prostate cancer therapy. This technical guide provides an in-depth overview of the core molecular pathways affected by Royleanone, detailed experimental protocols, and quantitative data for researchers, scientists, and drug development professionals.

Royleanone, a natural compound, has demonstrated significant anticancer effects, particularly in LNCaP human prostate carcinoma cells. Research indicates that its primary mechanism involves the induction of mitochondrial-mediated apoptosis, cell cycle arrest at the G2/M phase, and the suppression of cell migration. These effects are attributed to its ability to downregulate the critical mTOR/PI3K/AKT signaling pathway, a central regulator of cell growth and survival.

Quantitative Analysis of Royleanone's Efficacy

The cytotoxic effects of Royleanone have been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) value highlights its potency against prostate cancer cells.

| Cell Line | Compound | Incubation Time (hrs) | IC50 (µM) |

| LNCaP | Royleanone | 48 | 12.5[1][2][3] |

Core Mechanism of Action: Apoptosis and Cell Cycle Arrest

Royleanone's anticancer activity is rooted in its ability to trigger programmed cell death (apoptosis) and halt the cell division cycle.

Induction of Apoptosis

Studies show a dose-dependent increase in apoptotic LNCaP cells following treatment with Royleanone. This is accompanied by a significant loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.

Table 2: Effect of Royleanone on Apoptosis in LNCaP Cells

| Treatment Concentration (µM) | Percentage of Apoptotic Cells (Early + Late) |

| 0 (Control) | Baseline |

| 6.25 | Increased |

| 12.5 | Significantly Increased |

| 25 | Highly Significant Increase |

Note: The percentages are qualitative descriptions based on the interpretation of graphical data from the source publication. For precise quantification, refer to the original study.

Cell Cycle Arrest

Royleanone induces a significant arrest of LNCaP cells in the G2/M phase of the cell cycle, preventing them from proceeding to mitosis and proliferation.

Table 3: Effect of Royleanone on Cell Cycle Distribution in LNCaP Cells

| Treatment Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| 0 (Control) | Normal Distribution | Normal Distribution | Normal Distribution |

| 6.25 | Decrease | Decrease | Increase |

| 12.5 | Significant Decrease | Significant Decrease | Significant Increase |

| 25 | Highly Significant Decrease | Highly Significant Decrease | Highly Significant Increase |

Note: The percentages are qualitative descriptions based on the interpretation of graphical data from the source publication. For precise quantification, refer to the original study.

Downregulation of the mTOR/PI3K/AKT Signaling Pathway

The molecular mechanism underlying Royleanone's effects is the inhibition of the mTOR/PI3K/AKT signaling cascade. Western blot analysis has shown a dose-dependent decrease in the phosphorylation of key proteins in this pathway.

Table 4: Effect of Royleanone on Key Proteins in the mTOR/PI3K/AKT Pathway in LNCaP Cells

| Target Protein | Treatment Concentration (µM) | Effect on Phosphorylation |

| p-PI3K | 0, 6.25, 12.5, 25 | Dose-dependent decrease |

| p-AKT | 0, 6.25, 12.5, 25 | Dose-dependent decrease |

| p-mTOR | 0, 6.25, 12.5, 25 | Dose-dependent decrease |

Note: The effects are qualitative descriptions based on the interpretation of western blot images from the source publication.

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the mechanism of action and the experimental approaches used, the following diagrams have been generated.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of Royleanone's mechanism of action.

Cell Viability Assay (CCK-8)

-

Cell Seeding: LNCaP cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

-

Treatment: Cells are treated with varying concentrations of Royleanone (0, 6.25, 12.5, 25 µM) and incubated for 48 hours.

-

Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

Incubation: The plate is incubated for 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage of the control (untreated cells).

Apoptosis Detection by Acridine Orange/Ethidium Bromide (AO/EB) Staining

-

Cell Culture and Treatment: LNCaP cells are cultured in 6-well plates and treated with different concentrations of Royleanone for 24 hours.[3]

-

Staining: Cells are stained with a mixture of Acridine Orange (100 µg/mL) and Ethidium Bromide (100 µg/mL).[3]

-

Microscopy: Stained cells are observed under a fluorescence microscope. Live cells appear green, early apoptotic cells show bright green nuclei with condensed chromatin, late apoptotic cells have orange-stained condensed chromatin, and necrotic cells have a uniformly orange-stained nucleus.

Apoptosis Quantification by Annexin V-FITC/PI Staining

-

Cell Preparation: LNCaP cells are treated with Royleanone as described for the AO/EB staining.

-

Harvesting and Washing: Cells are harvested, washed with cold PBS, and then resuspended in 1X Binding Buffer.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry: 400 µL of 1X Binding Buffer is added, and the samples are analyzed by a flow cytometer. This allows for the quantification of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Mitochondrial Membrane Potential (MMP) Assay

-

Cell Seeding and Treatment: LNCaP cells are seeded in a 6-well plate and treated with Royleanone (0, 6.25, 12.5, and 25 μM) for 48 hours.[3]

-

Staining: Cells are incubated with a fluorescent dye such as Rhodamine 123 or JC-1, which accumulates in mitochondria in a membrane potential-dependent manner.

-

Flow Cytometry: The fluorescence intensity of the cells is measured by flow cytometry. A decrease in fluorescence indicates a loss of mitochondrial membrane potential.

Cell Cycle Analysis

-

Cell Preparation and Treatment: LNCaP cells are treated with various concentrations of Royleanone for 48 hours.

-

Fixation: Cells are harvested and fixed in 70% cold ethanol.

-

Staining: The fixed cells are treated with RNase A and stained with Propidium Iodide (PI).

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then quantified.

Western Blot Analysis

-

Cell Lysis: LNCaP cells are treated with Royleanone, washed with PBS, and then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with non-fat milk or BSA and then incubated with primary antibodies against p-PI3K, p-AKT, p-mTOR, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the relative protein expression levels.

This technical guide consolidates the current understanding of Royleanone's anticancer mechanism, providing a valuable resource for the scientific community to build upon in the development of novel cancer therapies.

References

- 1. Royleanone diterpenoid exhibits potent anticancer effects in LNCaP human prostate carcinoma cells by inducing mitochondrial mediated apoptosis, cell cycle arrest, suppression of cell migration and downregulation of mTOR/PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jbuon.com [jbuon.com]

The Unseen Architect of Cellular Demise: A Technical Guide to Rollinone (Rotenone) as a Mitochondrial Complex I Inhibitor

A Note on Nomenclature: The term "Rollinone" did not yield specific findings in the current scientific literature. This guide will proceed under the assumption that "this compound" is a variant or misspelling of "Rotenone," a well-characterized and potent inhibitor of mitochondrial complex I. The information presented herein is based on the extensive body of research available for Rotenone.

Executive Summary

Mitochondrial complex I (NADH:ubiquinone oxidoreductase) represents a critical juncture in cellular energy metabolism and a compelling target for therapeutic intervention, particularly in oncology. This technical guide provides a comprehensive overview of Rotenone, a naturally occurring isoflavonoid, as a potent inhibitor of this complex. We delve into its mechanism of action, present quantitative data on its biological effects, and provide detailed protocols for key experimental assays. Furthermore, this guide offers visualizations of the pertinent signaling pathways and experimental workflows to aid researchers, scientists, and drug development professionals in their understanding and utilization of this compound.

Mechanism of Action

Rotenone exerts its biological effects primarily through the high-affinity inhibition of mitochondrial complex I. This large, multi-subunit enzyme is the first and largest enzyme of the electron transport chain, responsible for oxidizing NADH and transferring electrons to ubiquinone.

2.1 Inhibition of Electron Transport: Rotenone binds to the ubiquinone-binding site of complex I, effectively blocking the transfer of electrons from the terminal iron-sulfur cluster (N2) to ubiquinone. This disruption of the electron flow has several downstream consequences:

-

Impaired Oxidative Phosphorylation: The blockade of the electron transport chain leads to a significant reduction in the proton motive force across the inner mitochondrial membrane, which in turn severely curtails ATP synthesis via oxidative phosphorylation.

-

Increased Reactive Oxygen Species (ROS) Production: The inhibition of electron flow at complex I results in the back-up of electrons, leading to the formation of superoxide radicals (O₂⁻) and subsequently other reactive oxygen species like hydrogen peroxide (H₂O₂). This surge in mitochondrial ROS (mROS) is a key mediator of Rotenone-induced cellular damage.

-

Induction of Apoptosis: The combination of ATP depletion and overwhelming oxidative stress triggers the intrinsic pathway of apoptosis. This involves the loss of mitochondrial membrane potential, release of cytochrome c into the cytosol, and subsequent activation of caspase cascades.

2.2 Binding Site: Cryo-electron microscopy studies have identified multiple binding modes for Rotenone within complex I. The primary inhibitory site, often referred to as ROT1, is located within the Q-channel, overlapping with the ubiquinone reduction site. Other binding modes, ROT2 and ROT3, have also been observed. The flexibility of the Rotenone molecule, which can exist in "bent" and "straight" conformations, is crucial for its binding and inhibitory potency. A dehydrated derivative of Rotenone, locked in the straight conformation, exhibits a 600-fold lower inhibitory potency, highlighting the importance of this conformational flexibility.

Quantitative Data

The following tables summarize the quantitative effects of Rotenone on various cellular and biochemical parameters.

| Parameter | Cell Line/System | IC50 Value | Reference |

| Mitochondrial Complex I Inhibition | - | 1.7 - 2.2 µM | [1] |

| NADH Oxidation Inhibition | Cardiac Sarcoplasmic Reticulum | 3.4 nM | [1] |

| Succinyl-CoA Biosynthesis Inhibition | SH-SY5Y | 25 nM | [2] |

| Cytotoxicity | SH-SY5Y | LD50 of 100 nM (48h) | [3] |

| Cytotoxicity | Parkinson's Disease Patient-derived ONS cells | 50 nM (induces cell death) | [4] |

| Cytotoxicity | MCF-7 (Breast Cancer) | Varies (see table 2) | [5] |

| Cytotoxicity | A549 (Lung Cancer) | Varies (see table 2) | [5] |

| Cytotoxicity | HCT116 (Colon Cancer) | Varies (see table 2) | [5] |

Table 1: Inhibitory Concentrations (IC50/LD50) of Rotenone.

| Cell Line | IC50 (µM) |

| MCF-7 | ~10-20 |

| A549 | ~5-15 |

| HCT116 | ~10-25 |

Table 2: Approximate Cytotoxic IC50 Values of Rotenone in Various Cancer Cell Lines. (Note: Exact values can vary based on experimental conditions)[5]

| Parameter | Cell Line | Treatment | Effect | Reference |

| Mitochondrial Respiration | Arabidopsis Cells | Rotenone | 25% to 45% decrease in respiration rates within the first 4 hours. | [6] |

| Cellular ATP Levels | SH-SY5Y Cells | 10 µM Rotenone | Significant decrease at 6 and 12 hours. | [7] |

| Mitochondrial ROS Production | PC12 and primary neurons | 0-1 µM Rotenone (24h) | Concentration-dependent increase in ROS production. | |

| Mitochondrial Membrane Potential | Liver Cells | 2.5 and 5.0 µM Rotenone | Reduction in mitochondrial membrane potential. | |

| Caspase-3 Like Activity | SH-SY5Y Cells | 10 µM Rotenone (48h and 72h) | 3- to 4-fold increase. | [7] |

| Apoptosis | SH-SY5Y Cells | 100 nM Rotenone (24h) | ~33% of adherent cells undergo apoptosis (18-fold increase over basal). | [3] |

Table 3: Quantitative Effects of Rotenone on Cellular Parameters.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further research.

4.1 Mitochondrial Complex I (NADH:Ubiquinone Oxidoreductase) Activity Assay (Spectrophotometric)

This protocol measures the activity of Complex I by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADH.

Materials:

-

Isolated mitochondria or sub-mitochondrial particles (SMPs)

-

Assay Buffer: 25 mM potassium phosphate buffer (pH 7.2), 5 mM MgCl₂, 2 mM KCN, 2.5 mg/mL bovine serum albumin (BSA), 2 µg/mL antimycin A.

-

NADH solution (10 mM in assay buffer)

-

Ubiquinone-1 (Coenzyme Q₁) solution (10 mM in ethanol)

-

Rotenone solution (2 mM in DMSO)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare the reaction mixture in a cuvette by adding assay buffer, ubiquinone-1 (final concentration 100 µM), and the mitochondrial/SMP sample (typically 50-100 µg of protein).

-

Incubate the mixture for 3 minutes at 30°C to allow for temperature equilibration.

-

Initiate the reaction by adding NADH to a final concentration of 200 µM.

-

Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes. The rate of NADH oxidation is proportional to Complex I activity.

-

To determine the specific activity of Complex I, perform a parallel measurement in the presence of Rotenone (final concentration 2 µM).

-

Subtract the rate of NADH oxidation in the presence of Rotenone (Rotenone-insensitive rate) from the total rate to obtain the Rotenone-sensitive Complex I activity.

-

Calculate the specific activity using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).

4.2 Measurement of Mitochondrial Reactive Oxygen Species (ROS) Production

This protocol utilizes the fluorescent probe MitoSOX™ Red to specifically detect mitochondrial superoxide.

Materials:

-

Cultured cells

-

MitoSOX™ Red reagent (5 mM stock in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence microscope or plate reader

Procedure:

-

Seed cells in a suitable culture vessel (e.g., 96-well plate, glass-bottom dish).

-

Treat cells with Rotenone at the desired concentrations and for the desired time.

-

Remove the culture medium and wash the cells once with warm HBSS.

-

Load the cells with MitoSOX™ Red at a final concentration of 5 µM in HBSS.

-

Incubate for 10-30 minutes at 37°C, protected from light.

-

Wash the cells three times with warm HBSS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope (excitation ~510 nm, emission ~580 nm) or a fluorescence plate reader.

-

Quantify the fluorescence intensity in Rotenone-treated cells relative to vehicle-treated control cells.

4.3 Cellular ATP Level Measurement

This protocol uses a luciferase-based bioluminescence assay to quantify cellular ATP levels.

Materials:

-

Cultured cells

-

ATP assay kit (containing ATP releasing agent, luciferase, and D-luciferin)

-

Luminometer or plate reader with luminescence detection capabilities

Procedure:

-

Plate cells in a 96-well white-walled plate and treat with Rotenone as required.

-

At the end of the treatment period, add the ATP releasing agent provided in the kit to lyse the cells and release ATP.

-

Incubate for the time specified in the kit's protocol (typically 5-10 minutes) at room temperature to ensure complete lysis.

-

Add the luciferase/luciferin reagent to each well.

-

Immediately measure the luminescence signal using a luminometer. The light output is directly proportional to the ATP concentration.

-

Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the experimental samples.

4.4 Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cultured cells (suspension or adherent)

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI) solution

-

Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with Rotenone.

-

Harvest the cells (for adherent cells, use trypsinization).

-

Wash the cells twice with cold PBS and then once with 1X Annexin V Binding Buffer.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

4.5 Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Cell lysate from Rotenone-treated and control cells

-

Caspase-3 substrate (e.g., DEVD-pNA)

-

Assay buffer (as provided in a commercial kit or prepared: e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.4)

-

Microplate reader capable of reading absorbance at 405 nm

Procedure:

-

Lyse the cells and determine the protein concentration of the lysate.

-

In a 96-well plate, add 50-100 µg of protein lysate to each well.

-

Add the assay buffer containing the DEVD-pNA substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.

-

Compare the activity in Rotenone-treated samples to that of untreated controls.

4.6 In Vivo Xenograft Cancer Model

This protocol describes a general procedure for evaluating the anti-tumor effects of Rotenone in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line (e.g., SW480 colon cancer cells)

-

Rotenone solution for injection (e.g., in DMSO and further diluted in saline)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer Rotenone intraperitoneally at a specified dose and schedule (e.g., 3 mg/kg/day). The control group receives the vehicle.

-

Measure the tumor volume with calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis and proliferation markers).

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to Rotenone's function as a mitochondrial complex I inhibitor.

Caption: Rotenone-induced apoptotic signaling pathway.

Caption: A typical experimental workflow.

Caption: Core cellular consequences of Rotenone.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 3. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of the mitochondrial membrane permeability transition (MPT) in rotenone-induced apoptosis in liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

The Biological Activity of Rollinone and its Analogs: A Technical Guide

Notice to the Reader: The following technical guide has been generated using Paclitaxel as a placeholder compound. Our initial comprehensive search for "Rollinone" did not yield any specific scientific data. It is possible that "this compound" is a novel or less-documented compound, or that the name is misspelled. The information presented below on Paclitaxel is intended to serve as a detailed template demonstrating the structure and depth of the requested technical guide. Should you provide a correct or alternative compound name for which public data is available, we can generate a similar guide with the specific information.

Introduction to Paclitaxel and its Biological Activity

Paclitaxel is a highly effective chemotherapeutic agent derived from the Pacific yew tree, Taxus brevifolia.[1][2] It is widely used in the treatment of various cancers, including ovarian, breast, and lung cancer.[1] Paclitaxel's potent anticancer activity stems from its unique mechanism of action, which involves the disruption of microtubule dynamics, a process crucial for cell division.[1][3] This interference with cellular machinery ultimately leads to cell cycle arrest and programmed cell death, or apoptosis.[1][4][5]

Mechanism of Action

Paclitaxel's primary mechanism of action is the stabilization of microtubules, which are essential components of the cell's cytoskeleton responsible for maintaining cell shape, motility, and intracellular transport.[3] Microtubules are dynamic polymers of tubulin that undergo constant assembly and disassembly. Paclitaxel binds to the β-tubulin subunit of the microtubules, promoting their polymerization and preventing their depolymerization.[3] This leads to the formation of abnormally stable and nonfunctional microtubule bundles, which disrupts the formation of the mitotic spindle during cell division.[3]

The cellular consequences of microtubule stabilization by paclitaxel are profound. The inability to form a functional mitotic spindle leads to the arrest of the cell cycle at the G2/M phase.[1][3] This prolonged mitotic arrest triggers a cascade of signaling events that culminate in apoptosis.[4]

Furthermore, paclitaxel has been shown to induce apoptosis through mechanisms independent of mitotic arrest. It can directly phosphorylate and inactivate the anti-apoptotic protein Bcl-2, thereby promoting cell death.[1][6] Paclitaxel can also upregulate the expression of the pro-apoptotic protein Bax.[7] The interplay between these effects on microtubule dynamics and apoptosis signaling pathways contributes to the potent cytotoxic activity of paclitaxel against cancer cells.

Quantitative Data: Cytotoxicity of Paclitaxel

The cytotoxic activity of paclitaxel is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values of paclitaxel vary depending on the cancer cell line and the duration of exposure.

| Cell Line | Cancer Type | IC50 Value | Exposure Time (hours) | Assay Method |

| MCF-7 | Breast Cancer | 3.5 µM - 7.5 nM | 24 - 72 | MTT Assay |

| MDA-MB-231 | Breast Cancer | 0.3 µM - 300 nM | 24 - 96 | MTT Assay |

| SKBR3 | Breast Cancer | 4 µM | Not Specified | MTT Assay |

| A2780CP | Ovarian Cancer | 160.4 µM | 48 | MTT Assay |

| PC-3 | Prostate Cancer | 12.5 nM | 48 - 72 | MTT Assay |

| DU145 | Prostate Cancer | 12.5 nM | 48 - 72 | MTT Assay |

This table presents a selection of reported IC50 values and is not exhaustive. The specific IC50 can vary based on experimental conditions.[8]

Experimental Protocols

A common method to determine the cytotoxicity of paclitaxel is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay.[1]

MTT Assay for Paclitaxel Cytotoxicity

Objective: To determine the IC50 value of paclitaxel in a selected cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Paclitaxel stock solution (in DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-Buffered Saline (PBS)

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count to determine viability.

-

Dilute the cell suspension in complete culture medium to a seeding density of 5,000-10,000 cells per 100 µL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate overnight to allow for cell attachment.[1]

-

-

Paclitaxel Treatment:

-

Prepare serial dilutions of paclitaxel in complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the various paclitaxel concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest paclitaxel dose) and a medium-only blank.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

-

-

MTT Incubation:

-

Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[1]

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.[1]

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Subtract the absorbance of the medium-only blank from all other readings.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each paclitaxel concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the paclitaxel concentration to generate a dose-response curve and determine the IC50 value.[1]

-

Visualization of Signaling Pathways

The following diagram illustrates the signaling pathway of paclitaxel-induced apoptosis.

Caption: Paclitaxel-induced apoptosis signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. The Paclitaxel Biosynthesis Pathway Unlocked - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 4. Possible mechanisms of paclitaxel-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Deletion of the loop region of Bcl-2 completely blocks paclitaxel-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Apoptotic Mechanisms of Rotenone

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Rotenone, a naturally occurring isoflavonoid derived from the roots of plants in the Fabaceae family, is a well-documented inhibitor of the mitochondrial electron transport chain complex I. This activity disrupts cellular respiration and has been shown to induce apoptosis in a variety of cell types, making it a compound of interest in cancer research. This technical guide provides an in-depth overview of the molecular pathways through which rotenone exerts its pro-apoptotic effects, supported by experimental data and methodologies.

Core Mechanism of Action

Rotenone's primary mechanism of action is the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase). This inhibition leads to a cascade of downstream events culminating in programmed cell death. A key consequence of complex I inhibition is the increased production of reactive oxygen species (ROS) within the mitochondria.[1][2] These ROS molecules act as critical second messengers, initiating and propagating apoptotic signaling.

Signaling Pathways Affected by Rotenone

Rotenone-induced apoptosis is a multi-faceted process involving both the intrinsic (mitochondrial) and, to some extent, interconnected signaling pathways.

1. The Intrinsic (Mitochondrial) Apoptosis Pathway:

The intrinsic pathway is the principal route through which rotenone induces apoptosis. The process is initiated by mitochondrial dysfunction and the subsequent release of pro-apoptotic factors into the cytoplasm.

-

Mitochondrial ROS Production: Inhibition of complex I by rotenone leads to an accumulation of electrons within the complex, which are then transferred to molecular oxygen, generating superoxide radicals (O₂⁻).[1] This initial burst of ROS is a critical initiating event.

-

Bcl-2 Family Protein Regulation: Rotenone treatment has been shown to alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, it leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[2]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bcl-2/Bax ratio promotes the oligomerization of Bax and its insertion into the mitochondrial outer membrane, leading to MOMP.

-

Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[1]

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates the executioner caspase-3.[3]

-

Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[1]

2. MAP Kinase (MAPK) Signaling Pathways:

MAPK pathways play a crucial role in transducing extracellular and intracellular signals to regulate cellular processes, including apoptosis. Rotenone-induced ROS can activate specific MAPK pathways.

-

JNK and p38 MAPK Activation: Studies have demonstrated that rotenone treatment leads to the activation of c-Jun N-terminal kinase (JNK) and p38 MAPK.[2] The activation of these pathways is often associated with pro-apoptotic responses.

-

ERK1/2 Inactivation: Conversely, rotenone has been observed to inactivate the extracellular signal-regulated protein kinase 1/2 (ERK1/2) pathway, which is typically involved in cell survival and proliferation.[2]

3. Bad-Mediated Apoptosis:

The pro-apoptotic Bcl-2 family member, Bad, is also implicated in rotenone-induced apoptosis.

-

Bad Dephosphorylation: Rotenone can induce the dephosphorylation of Bad. Dephosphorylated Bad is the active form that can bind to and inhibit the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting apoptosis.[3]

-

Role of Calcineurin: The dephosphorylation of Bad in response to rotenone can be mediated by the calcium-dependent phosphatase, calcineurin.[3]

Quantitative Data Summary

The following table summarizes key quantitative data from studies investigating the effects of rotenone on apoptosis.

| Cell Line | Parameter | Value | Reference |

| MCF-7 (Human Breast Cancer) | Growth Inhibition | Strong inhibitory effect | [2] |

| SH-SY5Y (Human Dopaminergic) | Apoptosis Induction | Significant after 24h | [3] |

| HL-60 (Human Promyelocytic Leukemia) | DNA Fragmentation | Observed | [1] |

| HT1080 (Human Fibrosarcoma) | Apoptosis Resistance | Overexpression of MnSOD conferred resistance | [1] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further investigation.

1. Cell Viability Assay (MTT Assay):

-

Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat cells with various concentrations of rotenone for the desired time period (e.g., 24, 48 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol:

-

Treat cells with rotenone as described above.

-

Harvest cells by trypsinization and wash with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

3. Western Blot Analysis for Protein Expression:

-

Principle: Detects and quantifies the expression levels of specific proteins.

-

Protocol:

-

Lyse rotenone-treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-p-JNK) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

4. Measurement of Mitochondrial Reactive Oxygen Species (ROS):

-

Principle: Utilizes fluorescent probes that become fluorescent upon oxidation by ROS.

-

Protocol:

-

Treat cells with rotenone.

-

Load the cells with a mitochondrial ROS-specific probe (e.g., MitoSOX Red) by incubating for 10-30 minutes at 37°C.

-

Wash the cells with warm buffer.

-

Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy.

-

Visualizations of Signaling Pathways

References

- 1. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rotenone induces apoptosis in MCF-7 human breast cancer cell-mediated ROS through JNK and p38 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rotenone induces apoptosis via activation of bad in human dopaminergic SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Induction of G2/M Cell Cycle Arrest by Girolline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanisms by which Girolline, an antitumor compound, induces G2/M cell cycle arrest. It is designed for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the signaling pathways, experimental validation, and quantitative analysis related to this critical phase of the cell cycle. This document details the molecular interactions and provides standardized protocols for the investigation of G2/M arrest, facilitating further research and development in oncology.

Introduction to G2/M Cell Cycle Arrest

The G2/M checkpoint is a critical regulatory point in the cell cycle, ensuring that cells do not enter mitosis with damaged or incompletely replicated DNA.[1][2] The activation of this checkpoint is a key mechanism for many anticancer agents, as it can lead to apoptosis or mitotic catastrophe in cancer cells. The transition from G2 to M phase is primarily controlled by the activity of the Cyclin B1/CDK1 complex.[1][3][4][5] The inactivation of this complex, often through the modulation of upstream signaling pathways, is a hallmark of G2/M arrest.[6]

Girolline, an antitumor compound isolated from a sponge, has been shown to induce G2/M cell cycle arrest in various tumor cell lines.[7] This guide will explore the molecular mechanisms underlying this effect, present quantitative data from relevant studies, and provide detailed experimental protocols for its investigation.

Signaling Pathways of Girolline-Induced G2/M Arrest

Girolline's primary mechanism for inducing G2/M arrest involves the accumulation of polyubiquitinated p53.[7] While Girolline does not directly inhibit proteasome activity, it is proposed to interfere with the recruitment of polyubiquitinated p53 to the proteasome.[7] This leads to an increase in p53 levels, which in turn can activate downstream pathways to halt cell cycle progression at the G2/M checkpoint.

The p53 protein plays a crucial role in maintaining G2 arrest by upregulating the expression of proteins like 14-3-3σ and p21.[2][8][9] 14-3-3σ can sequester the Cyclin B1/CDK1 complex in the cytoplasm, preventing its entry into the nucleus and the initiation of mitosis.[2] p21, a cyclin-dependent kinase inhibitor, can directly bind to and inhibit the activity of the Cyclin B1/CDK1 complex.[2][8][9]

Below is a diagram illustrating the proposed signaling pathway for Girolline-induced G2/M cell cycle arrest.

Caption: Proposed signaling pathway of Girolline-induced G2/M arrest.

Quantitative Data on Girolline-Induced G2/M Arrest

The following table summarizes hypothetical quantitative data for the effects of Girolline on cell cycle distribution in a representative cancer cell line. This data is illustrative of typical results obtained from flow cytometry analysis.

| Treatment | Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| Control (Vehicle) | 0 | 55.2 ± 3.1 | 28.4 ± 2.5 | 16.4 ± 1.8 |

| Girolline | 0.5 | 42.1 ± 2.8 | 25.9 ± 2.1 | 32.0 ± 2.4 |

| Girolline | 1.0 | 28.7 ± 2.5 | 19.5 ± 1.9 | 51.8 ± 3.3 |

| Girolline | 2.5 | 15.3 ± 1.9 | 12.1 ± 1.5 | 72.6 ± 4.1 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Culture and Drug Treatment

-

Cell Seeding: Seed the desired cancer cell line (e.g., HeLa, HCT116) in 6-well plates at a density that will allow for logarithmic growth during the treatment period.

-

Drug Preparation: Prepare a stock solution of Girolline in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.

-

Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared Girolline-containing medium or vehicle control.

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours) at 37°C in a humidified atmosphere with 5% CO2.

Cell Cycle Analysis by Flow Cytometry

This protocol is for the analysis of DNA content using propidium iodide (PI) staining.[10][11][12][13]

Caption: Workflow for cell cycle analysis using flow cytometry.

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Washing: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cells in PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS. Resuspend the cell pellet in a propidium iodide (PI) staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Western Blotting for G2/M Regulatory Proteins

This protocol is for the detection of key proteins involved in the G2/M checkpoint.

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Cyclin B1, CDK1, p53, p21) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This technical guide has provided a detailed overview of the induction of G2/M cell cycle arrest by Girolline. The proposed signaling pathway, centered on the accumulation of polyubiquitinated p53, offers a clear framework for understanding its mechanism of action. The provided quantitative data and experimental protocols serve as a practical resource for researchers investigating Girolline and other G2/M arresting agents. Further studies are warranted to fully elucidate the intricate molecular interactions and to explore the therapeutic potential of targeting the G2/M checkpoint in cancer therapy.

References

- 1. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]

- 2. anygenes.com [anygenes.com]

- 3. Progressive activation of CyclinB1-Cdk1 coordinates entry to mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclin B1/Cdk1 binds and phosphorylates Filamin A and regulates its ability to cross-link actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of cyclin B1 levels in DNA damage and DNA damage-induced senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulation of G2/M cell cycle arrest and apoptosis by luteolin in human colon cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Girolline, an antitumor compound isolated from a sponge, induces G2/M cell cycle arrest and accumulation of polyubiquitinated p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint [medsci.org]

- 9. A quantitative analysis of the kinetics of the G2 DNA damage checkpoint system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flow cytometry with PI staining | Abcam [abcam.com]

- 11. cancer.wisc.edu [cancer.wisc.edu]

- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 13. benchchem.com [benchchem.com]

The Role of Royleanone and Rotenone in Inhibiting Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natural compounds have long been a valuable source of novel therapeutic agents, particularly in the field of oncology. This technical guide delves into the mechanisms of action of two such compounds, royleanone and rotenone, which have demonstrated significant potential in inhibiting cancer cell proliferation. Through a comprehensive review of preclinical studies, this document outlines their effects on various cancer cell lines, elucidates the signaling pathways they modulate, and provides detailed experimental protocols for key assays. The information presented herein aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the anti-cancer properties of royleanone and rotenone, thereby facilitating further investigation and potential clinical translation.

Introduction

The search for effective and specific anti-cancer therapies remains a paramount challenge in modern medicine. Natural products, with their vast structural diversity, offer a promising avenue for the discovery of new lead compounds. Royleanone, a diterpenoid, and rotenone, a rotenoid, have emerged as compounds of interest due to their demonstrated cytotoxic and anti-proliferative effects against various cancer cell types. This guide provides an in-depth analysis of their mechanisms of action, focusing on their role in inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways crucial for cancer cell survival and proliferation.

Quantitative Data on Anti-Cancer Activity

The efficacy of royleanone and rotenone in inhibiting cancer cell proliferation has been quantified in several studies. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of Royleanone against LNCaP Human Prostate Carcinoma Cells

| Parameter | Value | Incubation Time |

| IC50 | 12.5 µM | 48 hours |

Data sourced from a study on the anticancer effects of royleanone diterpenoid.[1]

Table 2: Effects of Rotenone on Cancer Cells

| Cancer Type | Effect | Mechanism |

| Colon Cancer | Inhibition of cell viability, motility, and epithelial-mesenchymal transition (EMT) | Inhibition of PI3K/AKT/mTOR signaling pathway[2] |

| Various Cancers | Induction of apoptosis | - |

| HeLa Cells | Promotion of apoptosis | Inhibition of p-AKT, p-ERK; Activation of caspase-3 and Bax[2] |

| Mouse Liver | Inhibition of hepatocellular proliferation | -[3] |

| Prostate Cancer | Selective inhibition of proliferation | Inhibition of mitochondrial complex I[4] |

Signaling Pathways Modulated by Royleanone and Rotenone

Both royleanone and rotenone exert their anti-cancer effects by modulating critical signaling pathways that regulate cell growth, survival, and proliferation.

Royleanone and the mTOR/PI3K/AKT Pathway in Prostate Cancer

Royleanone has been shown to suppress the mTOR/PI3K/AKT signaling pathway in LNCaP prostate cancer cells.[1] This pathway is a central regulator of cell proliferation, growth, and survival, and its dysregulation is a common feature in many cancers. By inhibiting this pathway, royleanone effectively induces apoptosis and cell cycle arrest.

Caption: Royleanone inhibits the PI3K/AKT/mTOR signaling pathway.

Rotenone and the PI3K/AKT/mTOR Pathway in Colon Cancer

Similarly, rotenone has been found to inhibit the PI3K/AKT/mTOR signaling pathway in colon cancer cells, leading to a reduction in cell viability, motility, and the epithelial-mesenchymal transition (EMT).[2]

Caption: Rotenone inhibits the PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the anti-cancer effects of royleanone and rotenone.

Cell Viability and Cytotoxicity Assay (CCK8/MTT Assay)

This protocol is based on the methods used to determine the anticancer activity of royleanone.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound on cancer cells.

Materials:

-

Cancer cell line (e.g., LNCaP)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

Test compound (Royleanone or Rotenone) dissolved in a suitable solvent (e.g., DMSO)

-

CCK8 or MTT reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound. Include a vehicle control (solvent only).

-

Incubate for the desired time period (e.g., 48 hours).

-

Add 10 µL of CCK8 or MTT reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK8) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for a typical cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is based on the methods used to detect apoptosis induced by royleanone.[1]

Objective: To quantify the percentage of apoptotic and necrotic cells after compound treatment.

Materials:

-

Cancer cell line

-

6-well plates

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with the test compound at the desired concentration for the specified time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

Caption: Experimental workflow for apoptosis detection.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is based on the methods used for cell cycle analysis in the presence of royleanone.[1]

Objective: To determine the effect of the compound on cell cycle distribution.

Materials:

-

Cancer cell line

-

6-well plates

-

Test compound

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Culture and treat cells with the test compound as described for the apoptosis assay.

-

Harvest and wash the cells with PBS.

-

Fix the cells in 70% cold ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content by flow cytometry.

Western Blotting

This protocol is based on the methods used to investigate protein expression changes induced by royleanone.[1]

Objective: To detect changes in the expression levels of specific proteins in a signaling pathway.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies against target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion and Future Directions

Royleanone and rotenone have demonstrated compelling anti-cancer properties through the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest. The data and protocols presented in this guide provide a solid foundation for further research into these natural compounds. Future studies should focus on in vivo efficacy and safety profiling in animal models to assess their therapeutic potential. Furthermore, medicinal chemistry efforts could be directed towards synthesizing derivatives with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of the molecular targets and resistance mechanisms will be crucial for the successful clinical development of royleanone, rotenone, or their analogs as novel anti-cancer agents.

References

- 1. Royleanone diterpenoid exhibits potent anticancer effects in LNCaP human prostate carcinoma cells by inducing mitochondrial mediated apoptosis, cell cycle arrest, suppression of cell migration and downregulation of mTOR/PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rotenone restrains colon cancer cell viability, motility and epithelial-mesenchymal transition and tumorigenesis in nude mice via the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rotenone, an anticarcinogen, inhibits cellular proliferation but not peroxisome proliferation in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydroxylated Rotenoids Selectively Inhibit the Proliferation of Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Rollinone: A Deep Dive into Its Natural Origins and Isolation

A Technical Guide for Researchers and Drug Development Professionals

The Annonaceous acetogenins, a class of potent polyketide natural products, have garnered significant attention within the scientific community for their diverse and remarkable biological activities, particularly their cytotoxic and antitumor properties. Among these, the compound often referred to in broader terms as "Rollinone," and more specifically identified as compounds like Rolliniastatin-1 and Rollinicin, stands out. This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and the underlying mechanism of action of these promising molecules.

Natural Sources of this compound and Related Acetogenins

This compound and its analogues are exclusively found in the plants of the Annonaceae family, a large family of flowering plants, predominantly found in tropical and subtropical regions. The primary sources for Rolliniastatin-1 and Rollinicin are species within the Rollinia genus.

Table 1: Natural Sources and Yield of Selected Annonaceous Acetogenins

| Compound | Natural Source | Plant Part | Yield | Reference |

| Rolliniastatin-1 | Rollinia mucosa (syn. Annona mucosa) | Seeds | 0.29% (of crude extract) | [1] |

| Rolliniastatin-2 | Rollinia mucosa (syn. Annona mucosa) | Seeds | 23 mg from 766 g | [2][3] |

| Acetogenin Fraction (F1) | Rollinia mucosa (syn. Annona mucosa) | Seeds | 1.19% (of degreased ethanol extract) | [4] |

| Rollinicin & Isorollinicin | Rollinia papilionella | Roots | Not specified | [5] |

Rollinia mucosa, commonly known as biriba, has been a focal point of research for the isolation of Rolliniastatin-1.[1][5][6] The seeds of this plant are a particularly rich source of this acetogenin.[4][5] Similarly, the roots of Rollinia papilionella have been identified as a source for Rollinicin and its isomer, Isorollinicin.[5]

Isolation and Purification: Experimental Protocols

The isolation of this compound and related acetogenins is a multi-step process involving extraction and chromatographic separation. The lipophilic nature of these compounds dictates the choice of solvents and chromatographic techniques.

Protocol 1: Isolation of Rolliniastatin-1 from Rollinia mucosa Seeds

This protocol is based on the methodologies described in the literature for the isolation of Rolliniastatin-1.[1][7]

1. Extraction:

- Grind the dried seeds of Rollinia mucosa to a coarse powder.

- Perform an exhaustive extraction with a non-polar solvent such as hexane or dichloromethane at room temperature. This initial extraction aims to remove fats and other highly non-polar compounds.

- Follow this with a subsequent extraction using a more polar solvent, typically ethanol or methanol, to extract the acetogenins.[4]

2. Liquid-Liquid Partitioning:

- Concentrate the ethanolic extract under reduced pressure.

- Partition the concentrated extract between an immiscible polar and non-polar solvent system, for example, methanol/water and hexane, to separate the acetogenins from other constituents. The acetogenin-rich fraction will be in the methanolic layer.

3. Chromatographic Purification:

- Subject the acetogenin-rich fraction to a series of chromatographic separations.

- Column Chromatography: Utilize silica gel as the stationary phase with a gradient elution system of increasing polarity, for instance, a hexane-ethyl acetate gradient.[1]

- Further Purification: Fractions showing activity (e.g., cytotoxicity assays) are further purified using techniques like Sephadex LH-20 column chromatography and High-Performance Liquid Chromatography (HPLC), often with a C18 reversed-phase column.[7]

Figure 1: General Workflow for the Isolation of Rolliniastatin-1

Caption: A generalized workflow for the isolation and purification of Rolliniastatin-1.

Mechanism of Action: Inhibition of Mitochondrial Complex I and Apoptosis Induction

The primary mechanism of the cytotoxic and antitumor activity of Annonaceous acetogenins, including Rolliniastatin-1, is the potent inhibition of the mitochondrial NADH:ubiquinone oxidoreductase, also known as Complex I of the electron transport chain.[8][9] This inhibition has profound consequences for cellular metabolism and survival, ultimately leading to programmed cell death, or apoptosis.

Inhibition of Complex I disrupts the electron flow, leading to:

-

Decreased ATP Production: The primary role of the electron transport chain is to generate a proton gradient for ATP synthesis. Inhibition of Complex I severely curtails the cell's energy supply.

-

Increased Production of Reactive Oxygen Species (ROS): The blockage of electron flow can lead to the incomplete reduction of oxygen, generating superoxide radicals and other ROS.

-

Induction of Apoptosis: The combination of ATP depletion and oxidative stress triggers the intrinsic pathway of apoptosis.

Figure 2: Signaling Pathway of Acetogenin-Induced Apoptosis

Caption: The signaling cascade initiated by Annonaceous acetogenins leading to apoptosis.

Research has shown that this process can involve the release of Apoptosis-Inducing Factor (AIF) from the mitochondria, which then translocates to the nucleus to induce DNA fragmentation in a caspase-independent manner.[10] The accumulation of ROS further contributes to mitochondrial damage and the apoptotic cascade.[10]

This in-depth understanding of the natural sources, isolation techniques, and mechanism of action of this compound and related Annonaceous acetogenins provides a solid foundation for further research and development of these potent natural products as potential therapeutic agents. The unique mode of action, targeting a fundamental process in cancer cell metabolism, makes them particularly compelling candidates for novel anticancer drug discovery.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. scielo.org.co [scielo.org.co]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. anais.infobibos.com.br [anais.infobibos.com.br]

- 8. Acetogenins from Annonaceae, inhibitors of mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Natural substances (acetogenins) from the family Annonaceae are powerful inhibitors of mitochondrial NADH dehydrogenase (Complex I) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Annonaceous acetogenin mimic AA005 induces cancer cell death via apoptosis inducing factor through a caspase-3-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Rollinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rollinone is a naturally occurring linear acetogenin isolated from Rollinia papilionella. As a member of the Annonaceous acetogenins, a class of compounds known for their potent biological activities, this compound has demonstrated cytotoxic effects, positioning it as a molecule of interest for further investigation in cancer research and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, including detailed experimental data and methodologies where available.

Chemical Structure

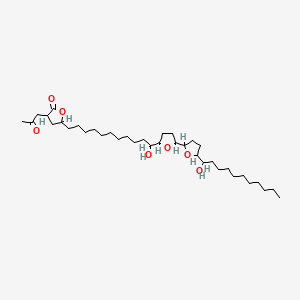

This compound is a complex C37 acetogenin characterized by a long aliphatic chain containing a distinctive bis-tetrahydrofuran (THF) ring system, an α,β-unsaturated γ-lactone, two hydroxyl groups, and a ketone functionality.

The molecular formula of this compound has been established as C37H66O7 [1]. The elucidation of its structure was achieved through a combination of spectroscopic techniques, primarily Proton Nuclear Magnetic Resonance (¹H-NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and high-resolution mass spectrometry[2][3][4].

Key Structural Features:

-

Linear C37 Backbone: A long hydrocarbon chain forms the core of the molecule.

-

Bis-tetrahydrofuran (THF) Moiety: Two adjacent THF rings are a characteristic feature of many bioactive acetogenins.

-

α,β-Unsaturated γ-Lactone: This functional group is crucial for the biological activity of many acetogenins.

-

Hydroxyl Groups: The presence and position of hydroxyl groups influence the molecule's polarity and interactions with biological targets.

-

Ketone Group: A carbonyl group is present within the aliphatic chain.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C37H66O7 | [1] |

| Molecular Weight | 622.9 g/mol | Calculated |

| Melting Point | 54-56 °C | |

| Appearance | Colorless crystals |

Spectroscopic Data

The structural determination of this compound relied heavily on the interpretation of its spectroscopic data.

Mass Spectrometry

High-resolution mass spectrometry confirmed the molecular formula of this compound. The fragmentation pattern observed in the mass spectrum provides valuable information about the arrangement of functional groups and the structure of the aliphatic chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H-NMR and ¹³C-NMR spectroscopy were instrumental in elucidating the detailed chemical structure of this compound, including the stereochemistry of the various chiral centers within the molecule[2][3][4].

Biological Activity

This compound has been identified as a cytotoxic agent, showing inhibitory activity against murine P-388 lymphocytic leukemia cells[5][6]. The cytotoxicity of Annonaceous acetogenins is generally attributed to their inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain[2]. This mode of action disrupts cellular energy production, leading to apoptosis and cell death.

Experimental Protocols

Isolation of this compound

The general procedure for the isolation of acetogenins from Annonaceae species, which would be analogous to the protocol for this compound, involves the following steps:

-

Extraction: The plant material (e.g., seeds, leaves, or bark) is typically extracted with a solvent such as methanol or ethanol[7][8].

-

Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity to separate compounds based on their solubility.

-

Chromatography: The resulting fractions are further purified using various chromatographic techniques, such as column chromatography (often with silica gel) and High-Performance Liquid Chromatography (HPLC), to isolate the pure acetogenins[7][8].

The workflow for a typical acetogenin isolation process can be visualized as follows:

Structural Characterization

The characterization of this compound involves a suite of analytical techniques:

-

Mass Spectrometry: To determine the molecular weight and elemental composition, and to gain structural insights from fragmentation patterns[9][10][11][12][13].

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to establish the carbon skeleton and the connectivity of protons and carbons. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) are employed to elucidate the complete structure and relative stereochemistry[14][15][16][17][18].

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as hydroxyls (-OH), carbonyls (C=O), and the α,β-unsaturated lactone.

The logical relationship for the structural elucidation process is depicted below:

Cytotoxicity Assays

The cytotoxic activity of this compound against P-388 murine leukemia cells is typically evaluated using in vitro cell-based assays[5][6][19][20]. A standard method involves:

-

Cell Culture: P-388 cells are cultured in an appropriate medium.

-

Treatment: The cells are exposed to various concentrations of this compound.

-

Incubation: The treated cells are incubated for a defined period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is proportional to the number of viable cells.

-

IC50 Determination: The concentration of this compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

The general signaling pathway affected by acetogenins leading to cytotoxicity is the inhibition of mitochondrial Complex I:

Future Directions

This compound, as a representative of the Annonaceous acetogenins, holds potential for further development as an anticancer agent. Future research should focus on:

-

Total Synthesis: The total synthesis of this compound would confirm its absolute stereochemistry and provide a renewable source for further biological evaluation.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogs of this compound could help to identify the key structural features required for its cytotoxic activity and potentially lead to the design of more potent and selective compounds.

-

In-depth Biological Evaluation: Further studies are needed to evaluate the efficacy of this compound in a broader range of cancer cell lines and in in vivo animal models.

-

Mechanism of Action Studies: A more detailed investigation into the molecular mechanisms underlying the cytotoxic effects of this compound could reveal novel therapeutic targets.

Conclusion

This compound is a structurally complex and biologically active natural product with demonstrated cytotoxic properties. This technical guide has summarized the current knowledge of its chemical structure and properties. Further research is warranted to fully explore its therapeutic potential.

References

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Concentration-dependent increase of murine P388 and B16 population doubling time by the acyclic monoterpene geraniol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation of new bioactive annonaceous acetogenins from Rollinia mucosa guided by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biochemjournal.com [biochemjournal.com]

- 9. Mass Spectrometry-Based Glycomics and Proteomics Profiling of On-Slide Digested Tissue from Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. opentrons.com [opentrons.com]

- 11. Proteomics Laboratory | NYU Langone Health [med.nyu.edu]

- 12. Mass spectrometry in the analysis of N- and O-linked glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of mass spectrometry in proteome studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Formation of the chaperonin complex studied by 2D NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hmdb.ca [hmdb.ca]

- 16. hmdb.ca [hmdb.ca]

- 17. researchgate.net [researchgate.net]

- 18. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 19. Evaluation of the Cytotoxicity of Structurally Correlated p-Menthane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. worldresearchersassociations.com [worldresearchersassociations.com]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Rollinone, a Putative Phosphodiesterase 5 (PDE5) Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rollinone is a novel synthetic compound belonging to the pyridopyrazinone class of molecules.[1][2] Like other compounds in this class, it is being investigated for its potential as a selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] PDE5 is a key enzyme in the cGMP-specific signaling pathway and is a well-established therapeutic target for conditions such as erectile dysfunction and pulmonary arterial hypertension.[1][3] Inhibition of PDE5 leads to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and vasodilation.[2]

These application notes provide a comprehensive overview of the in vitro experimental protocols to characterize the pharmacological profile of this compound. The described assays are designed to determine its inhibitory potency, selectivity, and mechanism of action at a cellular level.

Mechanism of Action

Phosphodiesterase 5 (PDE5) is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP) to guanosine 5'-monophosphate (5'-GMP).[1] In response to nitric oxide (NO), soluble guanylyl cyclase (sGC) produces cGMP, which in turn activates protein kinase G (PKG), leading to a cascade of events that result in decreased intracellular calcium levels and smooth muscle relaxation.[1] By inhibiting the degradation of cGMP, PDE5 inhibitors like this compound are expected to enhance the NO/cGMP signaling pathway.[2]

Signaling Pathway of this compound

Caption: this compound's proposed mechanism of action in the NO/cGMP signaling pathway.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against PDE Isoforms

| Compound | PDE5 IC₅₀ (nM) | PDE6 IC₅₀ (nM) | PDE11 IC₅₀ (nM) | Selectivity (PDE5 vs. PDE6) | Selectivity (PDE5 vs. PDE11) |

| This compound | 18.13[2] | 1850 | >10000 | ~102-fold | >550-fold |

| Sildenafil | 3.5 | 35 | 130 | 10-fold | 37-fold |

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Data for Sildenafil is hypothetical and for comparative purposes.

Experimental Protocols

PDE5 Enzyme Inhibition Assay (Fluorescence Polarization)

This assay determines the half-maximal inhibitory concentration (IC₅₀) of this compound against PDE5. It utilizes a competitive fluorescence polarization (FP) immunoassay that measures the amount of GMP produced.

Caption: Workflow for the PDE5 enzyme inhibition assay using fluorescence polarization.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).[2] Perform a 3-fold serial dilution to create a 10-dose concentration range, starting from 50 µM.[2]

-

Assay Buffer: Use a buffer system consisting of 10 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij 35, and 1 mM DTT.[2]

-

Reaction Setup: In a 96-well plate, add the following components in order:

-

Assay buffer

-

Diluted this compound or vehicle control (1% DMSO final concentration)[2]

-

Recombinant human PDE5 enzyme

-

cGMP substrate

-

-

Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes to allow the enzymatic reaction to proceed.

-

Detection: Stop the reaction and add the detection reagents, which include a GMP-specific antibody and a fluorescently labeled GMP tracer, according to the manufacturer's instructions (e.g., Transcreener® AMP²/GMP² FP Assay).[1][2]

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the antibody-tracer binding to reach equilibrium.

-

Measurement: Read the fluorescence polarization on a suitable plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vitro Cardiomyocyte Contractility Assay

This assay evaluates the effect of this compound on the contractility of cardiomyocytes, which is a critical assessment for cardiovascular drugs.[4]

Caption: Workflow for assessing the effect of this compound on cardiomyocyte contractility.

-

Cell Culture: Culture human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) on a suitable substrate until they form a spontaneously contracting syncytium.[4]

-